molecular formula C16H19BrN2O3S B11596696 (5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11596696
M. Wt: 399.3 g/mol
InChI Key: NPBXOFGXUBDODP-WQLSENKSSA-N
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Description

“(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-ethoxy-4-methoxybenzaldehyde and 3-propyl-2-sulfanylideneimidazolidin-4-one.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3-bromo-5-ethoxy-4-methoxybenzaldehyde and the imidazolidinone derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically performed in a suitable solvent, such as ethanol or methanol, at elevated temperatures (e.g., 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.

    Substitution: Sodium azide, potassium cyanide; polar aprotic solvents like dimethylformamide (DMF); elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” would depend on its specific biological target. Potential mechanisms could involve:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets may trigger signaling pathways that result in the desired biological effect, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(3-bromo-5-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

The uniqueness of “(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” lies in its specific substitution pattern on the phenyl ring and the imidazolidinone core. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H19BrN2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H19BrN2O3S/c1-4-6-19-15(20)12(18-16(19)23)8-10-7-11(17)14(21-3)13(9-10)22-5-2/h7-9H,4-6H2,1-3H3,(H,18,23)/b12-8-

InChI Key

NPBXOFGXUBDODP-WQLSENKSSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OC)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OCC)NC1=S

Origin of Product

United States

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